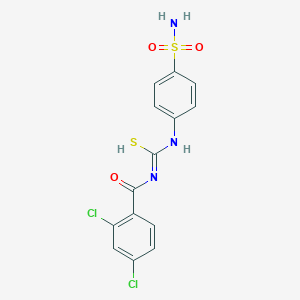![molecular formula C18H18ClN3O5S B320906 4-chloro-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B320906.png)
4-chloro-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide core linked to a trimethoxyphenyl group through a hydrazo and sulfanylidenemethyl bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the hydrazo and sulfanylidenemethyl linkages. For instance, the use of TMS-diazomethane has been reported in similar synthetic routes to achieve high yields .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity of the final product through rigorous quality control measures. The use of automated reactors and continuous flow systems could enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
4-chloro-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydrazo group, potentially leading to the formation of azo compounds.
Reduction: Reduction reactions can break down the hydrazo linkage, resulting in simpler amine derivatives.
Substitution: The chloro group on the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted benzamides.
科学研究应用
4-chloro-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-chloro-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or interfering with cellular processes such as tubulin polymerization, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-methyl-N-[[[oxo-(3,4,5-trimethoxyphenyl)methyl]hydrazo]-sulfanylidenemethyl]benzamide
- Propiophenone derivatives
Uniqueness
4-chloro-N-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro-substituted benzamide core and trimethoxyphenyl group contribute to its versatility in various chemical and biological applications.
属性
分子式 |
C18H18ClN3O5S |
|---|---|
分子量 |
423.9 g/mol |
IUPAC 名称 |
4-chloro-N-[[(3,4,5-trimethoxybenzoyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H18ClN3O5S/c1-25-13-8-11(9-14(26-2)15(13)27-3)17(24)21-22-18(28)20-16(23)10-4-6-12(19)7-5-10/h4-9H,1-3H3,(H,21,24)(H2,20,22,23,28) |
InChI 键 |
ACNWFEJEHMZZTJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(thien-2-ylcarbonyl)thiourea](/img/structure/B320827.png)
![N-[(4-bromo-3-chlorophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B320830.png)
![N-{4-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]phenyl}acetamide](/img/structure/B320833.png)

![N-[(4-carbamoylphenyl)carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B320835.png)
![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2-nitrobenzamide](/img/structure/B320836.png)
![2,4-dichloro-N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B320839.png)
![N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea](/img/structure/B320840.png)


![4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide](/img/structure/B320849.png)
![N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B320850.png)
![N-(4-fluorobenzoyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B320851.png)
![2-nitro-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320852.png)
